![molecular formula C15H22N4O3 B12867416 Ethyl 3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B12867416.png)
Ethyl 3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate is a complex organic compound belonging to the class of pyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring fused pyran and pyrazole rings, makes it a subject of interest for researchers exploring new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrano[2,3-c]pyrazole derivatives, including Ethyl 3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate, typically involves multicomponent reactions. One common method is the four-component reaction involving aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate. This reaction can be catalyzed by various agents, such as nano-eggshell/Ti (IV) or sulfonated amorphous carbon, under solvent-free conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using green chemistry principles. Techniques such as microwave-assisted synthesis and the use of benign catalysts like potassium ter-butoxide in methanol solvent have been employed to enhance reaction efficiency and yield . These methods not only reduce reaction times but also minimize the environmental impact of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.
Applications De Recherche Scientifique
Ethyl 3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit the activity of p38 MAP kinase, a key enzyme involved in inflammatory responses . This inhibition occurs through binding to the ATP-binding pocket and lipid-binding pocket of the enzyme, blocking its activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Ethyl 3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate can be compared with other pyrano[2,3-c]pyrazole derivatives:
Pyrano[2,3-c]pyrazole: Similar in structure but may have different substituents, leading to variations in biological activity.
Pyrazole-4-carboxamides: These compounds also exhibit antimicrobial and anticancer properties but differ in their core structure and specific activities.
Spiro-pyrano[2,3-c]pyrazoles: These derivatives have a spiro-conjugated system, which can enhance their biological activities.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C15H22N4O3 |
|---|---|
Poids moléculaire |
306.36 g/mol |
Nom IUPAC |
ethyl 3-(cyclobutanecarbonylamino)-6,6-dimethyl-4,5-dihydropyrrolo[3,4-c]pyrazole-2-carboxylate |
InChI |
InChI=1S/C15H22N4O3/c1-4-22-14(21)19-12(17-13(20)9-6-5-7-9)10-8-16-15(2,3)11(10)18-19/h9,16H,4-8H2,1-3H3,(H,17,20) |
Clé InChI |
SPSADGKRZZGEBO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1C(=C2CNC(C2=N1)(C)C)NC(=O)C3CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Benzyl-N-(5-(1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12867334.png)
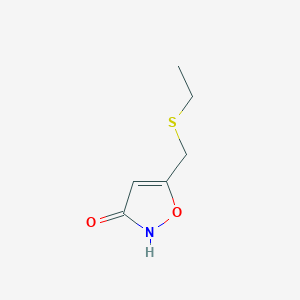
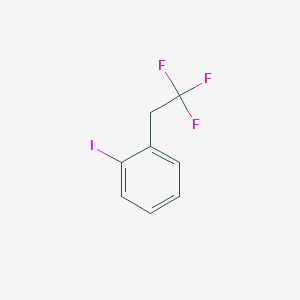

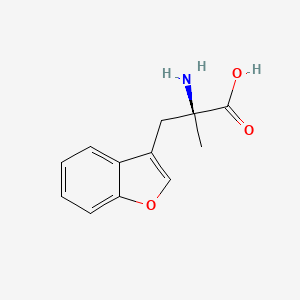
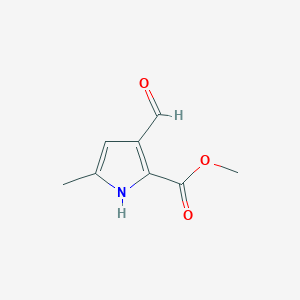
![3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid](/img/structure/B12867369.png)

![2,6-Diethylbenzo[d]oxazole](/img/structure/B12867372.png)
![6-(Aminomethyl)benzo[d]oxazol-2-amine](/img/structure/B12867384.png)
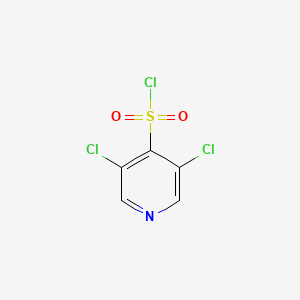
![1h-Pyrazolo[4,3-d]thiazole-5-carbaldehyde](/img/structure/B12867395.png)
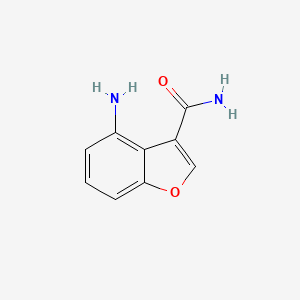
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12867409.png)
